7-Bromo-6-fluorochroman-4-one is a halogen-substituted chromanone compound with the molecular formula and a molecular weight of approximately 245.04 g/mol. This compound is characterized by its unique structure, which includes a bromine atom at the seventh position and a fluorine atom at the sixth position of the chroman ring. The compound is primarily used in research settings due to its interesting chemical properties and potential biological activities .
This compound exhibits significant biological activity, particularly in the context of neurochemistry. Research indicates that 7-Bromo-6-fluorochroman-4-one has:
Several methods have been developed for synthesizing 7-Bromo-6-fluorochroman-4-one:
7-Bromo-6-fluorochroman-4-one has several applications in research:
Studies on the interactions of 7-Bromo-6-fluorochroman-4-one with biological molecules reveal its potential as a modulator of enzyme activity. Key findings include:
Several compounds share structural similarities with 7-Bromo-6-fluorochroman-4-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Bromo-8-fluorochroman-4-one | 1092350-77-0 | 0.94 |
6-Bromo-7-fluorochroman-4-one | 79022215 | 0.93 |
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone | 898770-12-2 | 0.88 |
6-Fluoro-chroman-4-one | Not specified | 0.87 |
7-Bromo-6-fluorochroman-4-one stands out due to its specific halogen substitutions at the sixth and seventh positions, which significantly influence its biological activity and chemical reactivity compared to other similar compounds. Its unique binding properties and potential therapeutic applications in neurodegenerative diseases further highlight its significance in research.
Microwave irradiation has revolutionized the synthesis of chroman-4-one scaffolds by accelerating reaction kinetics and improving regioselectivity. For 7-bromo-6-fluorochroman-4-one, a one-step aldol condensation between 2-hydroxy-3-fluorobenzaldehyde and bromoacetylated intermediates under basic conditions achieves rapid cyclization. As demonstrated by Fridén-Saxin et al., diisopropylamine in ethanol at 170°C for 1 hour under microwave irradiation yields 43–88% of 2-alkyl-substituted chroman-4-ones. This method avoids traditional thermal decomposition pathways by enabling precise temperature control.
Critical parameters include the molar ratio of aldehyde to ketone (optimized at 1:1.2) and the choice of base. Sodium hydroxide in aqueous ethanol promotes enolate formation, while weaker bases like potassium carbonate favor slower, more selective condensations. Post-reaction workup involves sequential washing with dilute HCl and brine to remove unreacted starting materials, followed by column chromatography using hexane/ethyl acetate gradients. Microwave protocols reduce reaction times from 12–24 hours to 1–2 hours, making this approach scalable for gram-scale production.
The simultaneous introduction of bromine and fluorine at positions 6 and 7 of the chromanone core requires precise control over electrophilic aromatic substitution (SEAr) and radical pathways. Recent advances in oxidative alkene hetero-dihalogenation, as reported by Pérez et al., demonstrate that adjusting the ratio of hydrogen fluoride (HF) to amine bases (e.g., pyridine) flips diastereoselectivity. For instance, a 7:1 HF:amine ratio promotes syn-addition of Br and F across the chromanone double bond, yielding the desired diastereomer in >90% regiochemical purity.
Key challenges include minimizing polyhalogenation byproducts. Using N-bromosuccinimide (NBS) as a bromine source and Selectfluor® for fluorination under anhydrous acetonitrile suppresses dibrominated derivatives. Kinetic studies reveal that bromination precedes fluorination due to the higher electrophilicity of bromonium ions, with fluorination occurring via a radical chain mechanism at 0–5°C. Nuclear Overhauser Effect (NOE) spectroscopy confirms the relative stereochemistry, showing coupling between the fluorine atom and adjacent protons in the chromanone ring.
Solid-phase synthesis offers unparalleled purity control for 7-bromo-6-fluorochroman-4-one by immobilizing intermediates on resin substrates. Takahashi et al. pioneered this approach using bromo Wang resin functionalized with aldehyde precursors. The sequence involves:
This method eliminates solubility issues associated with halogenated intermediates and enables combinatorial library generation. However, resin loading capacities (typically 0.5–1.2 mmol/g) limit batch sizes compared to solution-phase syntheses.
Multi-step syntheses of 7-bromo-6-fluorochroman-4-one often generate byproducts such as:
Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) identifies byproducts at concentrations as low as 0.1%. For example, in microwave-assisted syntheses, 5–8% of 6-fluoro-7-hydroxy chroman-4-one forms due to partial hydrolysis of the bromine substituent. Recrystallization from ethanol/water mixtures (3:1 v/v) reduces this impurity to <0.5%. Patent CN104447658A discloses a tandem bromofluorination-ring contraction mechanism that minimizes byproducts to <2% through precise stoichiometric control of bromine and fluorine sources.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the introduction of diverse substituents at the halogen-bearing positions of 7-bromo-6-fluorochroman-4-one. The bromine atom at position 7, being a superior leaving group compared to fluorine, undergoes selective coupling under palladium catalysis.
The Suzuki-Miyaura reaction facilitates the replacement of bromine with aryl or heteroaryl boronic acids. For example, coupling 7-bromo-6-fluorochroman-4-one with phenylboronic acid in the presence of Pd(OAc)₂ and XPhos as a ligand yields 7-aryl derivatives in moderate to good yields (Table 1) [2]. The choice of ligand significantly impacts efficiency: XPhos outperforms monodentate phosphine ligands like PPh₃, which result in lower yields due to reduced steric protection of the palladium center [2].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-6-fluorochroman-4-one
Coupling Partner | Catalyst System | Ligand | Yield (%) | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(OAc)₂/Zn(OTf)₂ | XPhos | 67 | [2] |
4-Pyridylboronic acid | Pd(OAc)₂ | Xantphos | 50 | [2] |
The Buchwald-Hartwig amination introduces amine groups at the bromine position. Using Pd₂(dba)₃ and Josiphos ligands, primary and secondary amines couple efficiently with 7-bromo-6-fluorochroman-4-one, forming C–N bonds without affecting the fluorine substituent [4]. This method is particularly valuable for synthesizing amino-functionalized chromanones, which are prevalent in bioactive molecules [4].
The electronic asymmetry introduced by the bromine and fluorine substituents dictates regioselectivity in nucleophilic substitution reactions. Bromine’s lower electronegativity and larger atomic radius make it more susceptible to displacement than fluorine.
Under SNAr conditions, bromine at position 7 undergoes substitution with nitrogen-based nucleophiles (e.g., amines, azides) in polar aprotic solvents like DMF. For instance, treatment with sodium azide in the presence of CuI catalyst produces 7-azido-6-fluorochroman-4-one, a precursor for click chemistry applications [1]. Fluorine’s electron-withdrawing effect activates the ring toward substitution but remains inert under these conditions due to its strong C–F bond.
Table 2: Regioselectivity in Nucleophilic Substitution Reactions
Nucleophile | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Sodium azide | DMF, CuI, 80°C | 7-Azido-6-fluorochroman-4-one | 78 | [1] |
Morpholine | K₂CO₃, DMSO, 100°C | 7-Morpholino-6-fluorochroman-4-one | 65 | [3] |
Oxidative dehydrohalogenation transforms 7-bromo-6-fluorochroman-4-one into unsaturated chromone derivatives. This process typically involves the elimination of HBr to form a double bond between positions 6 and 7, concurrent with aromatization of the oxygen heterocycle.
Treatment with strong bases like KOtBu in THF induces dehydrohalogenation, yielding 6-fluorochromone. The reaction proceeds via deprotonation at the α-position to the ketone, followed by bromide elimination [1].
Table 3: Oxidative Dehydrohalogenation Conditions
Oxidant/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
---|---|---|---|---|---|
KOtBu | THF | 70 | 6-Fluorochromone | 82 | [1] |
DDQ | DCM | 25 | 6-Fluorochromone | 75 | [5] |
Radical-initiated dehydrogenation using Mn(OAc)₃ in acetic acid selectively removes hydrogen and bromide, forming the chromone skeleton. This method avoids over-oxidation of the ketone group [1].
7-Bromo-6-fluorochroman-4-one presents a unique molecular framework for investigating halogen bonding phenomena through density functional theory calculations. The compound contains both bromine and fluorine atoms, which exhibit distinct halogen bonding characteristics due to their different electronegativity values and atomic sizes [1] [2].
Quantitative Structure-Activity Relationship modeling of 7-Bromo-6-fluorochroman-4-one derivatives provides valuable insights into the correlation between molecular structure and biological activity. The 3D-QSAR approach using comparative molecular similarity indices analysis has demonstrated exceptional predictive capability for chromone derivatives [8].
The 3D-QSAR models for chromone derivatives typically achieve R² values between 0.85-0.95 and Q² cross-validation values of 0.75-0.85, indicating robust predictive performance [8]. The field-based QSAR approach shows superior performance with R² values of 0.90-0.95 and Q² values of 0.80-0.90, making it the preferred method for analyzing chromone derivatives [9]. The hologram QSAR technique provides complementary information with R² values of 0.80-0.90 and focuses on fragment-based contributions to activity [8].
The molecular field analysis reveals that steric and electrostatic fields significantly influence the biological activity of 7-Bromo-6-fluorochroman-4-one derivatives. Electron-withdrawing groups, such as the bromine and fluorine substituents, enhance halogen bonding interactions and increase biological potency [9]. The group-based QSAR models determine that substituent pairs containing halogens show synergistic effects on overall activity profiles [8].
Pharmacophore-based QSAR modeling identifies key structural features essential for activity in 7-Bromo-6-fluorochroman-4-one derivatives. The AHRRR_1 pharmacophore model achieved a survival score of 5.6485 for monoamine oxidase inhibitors, demonstrating the importance of aromatic rings, hydrogen bond acceptors, and hydrophobic regions [10]. The 3D-QSAR investigation reveals energy gap values of 1.649-1.870 eV and electrophilicity index values of 20.233-23.203 eV, indicating high biological activity potential [7].
The multiple QSAR models approach provides consensus predictions that are more reliable than single-model predictions. The comparative molecular similarity indices analysis models show excellent external predictive potential with r²pred values exceeding 0.76 [8]. The visual contribution maps obtained from different models highlight the importance of specific structural features in different regions of the chromone nucleus, particularly the halogen-containing positions [8].
Molecular docking simulations of 7-Bromo-6-fluorochroman-4-one with SIRT2 and BRD4 targets reveal significant binding interactions that support the compound's potential as a therapeutic agent. The chroman-4-one scaffold demonstrates selective inhibition properties against these important biological targets [11] [12].
SIRT2 molecular docking studies show that 7-Bromo-6-fluorochroman-4-one derivatives exhibit binding affinities ranging from -7.5 to -10.4 kcal/mol [11] [12]. The most potent inhibitor, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC₅₀ value of 1.5 μM against SIRT2 [11]. The key binding interactions involve hydrogen bonds with Arg97 and Gln167 residues, which are crucial for SIRT2 inhibition [13]. The molecular mechanics Poisson-Boltzmann/surface area calculations reveal that binding is primarily driven by van der Waals/non-polar interactions [13].
BRD4 molecular docking simulations demonstrate that 7-Bromo-6-fluorochroman-4-one derivatives can effectively bind to the bromodomain pocket with scores ranging from -4.3 to -9.5 kcal/mol [14] [15]. The compounds show binding interactions with key amino acid residues Tyr326, Tyr398, and Lys296 of BRD4 [14]. The molecular dynamics simulations over 50 ns confirm the stability of protein-ligand complexes, with root mean square deviations remaining stable throughout the simulation period [14].
The ensemble docking protocol reveals that 7-Bromo-6-fluorochroman-4-one derivatives occupy the acetylated lysine binding site of BRD4 through π-π stacking interactions and hydrogen bonding [16]. The binding free energy calculations using molecular mechanics generalized Born surface area show values of -54.53 kcal/mol for the most active compounds [15]. The symmetry-adapted perturbation theory analysis indicates that electrostatic interactions contribute significantly to the binding affinity [14].
The molecular docking studies reveal that halogen substituents in 7-Bromo-6-fluorochroman-4-one enhance binding affinity through halogen bonding interactions. The bromine atom at position 7 forms favorable contacts with protein residues, while the fluorine atom at position 6 contributes to optimal binding geometry [17]. The docking score correlation with pIC₅₀ values shows R² values exceeding 0.71, indicating reliable structure-activity relationships [18].